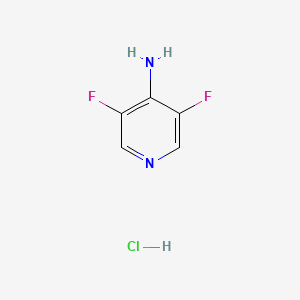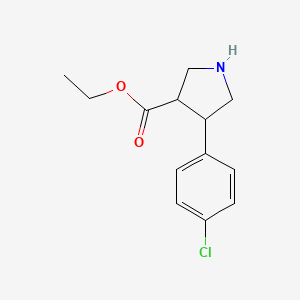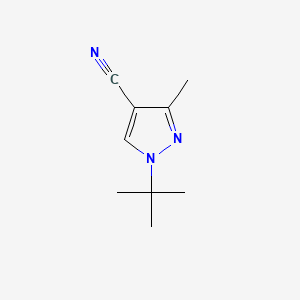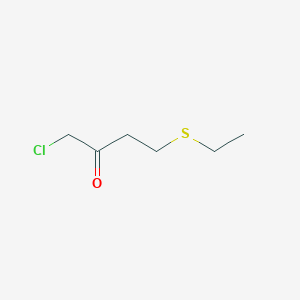
1-Chloro-4-(ethylsulfanyl)butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butanone, 1-chloro-4-(ethylthio)- is an organic compound with the molecular formula C6H11ClOS It is a derivative of butanone, where the hydrogen atoms at the 1 and 4 positions are replaced by a chlorine atom and an ethylthio group, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 1-chloro-4-(ethylthio)- typically involves the chlorination of 2-butanone followed by the introduction of an ethylthio group. One common method is the reaction of 2-butanone with thionyl chloride (SOCl2) to form 1-chloro-2-butanone. This intermediate is then reacted with ethanethiol (C2H5SH) in the presence of a base such as sodium hydroxide (NaOH) to yield 2-Butanone, 1-chloro-4-(ethylthio)- .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-Butanone, 1-chloro-4-(ethylthio)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or thiol derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3), sodium thiolate (NaSR), or sodium alkoxide (NaOR) are employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Butanone, 1-chloro-4-(ethylthio)- has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Butanone, 1-chloro-4-(ethylthio)- involves its interaction with various molecular targets. The chlorine and ethylthio groups can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of covalent bonds with target molecules, altering their structure and function. The compound’s reactivity is influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the ethylthio group .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Butanone, 1-chloro-4-(methylthio)-: Similar structure but with a methylthio group instead of an ethylthio group.
2-Butanone, 1-chloro-4-(phenylthio)-: Contains a phenylthio group instead of an ethylthio group.
2-Butanone, 1-chloro-4-(propylthio)-: Features a propylthio group in place of the ethylthio group.
Uniqueness
2-Butanone, 1-chloro-4-(ethylthio)- is unique due to the specific combination of the chlorine and ethylthio groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Propriétés
Formule moléculaire |
C6H11ClOS |
|---|---|
Poids moléculaire |
166.67 g/mol |
Nom IUPAC |
1-chloro-4-ethylsulfanylbutan-2-one |
InChI |
InChI=1S/C6H11ClOS/c1-2-9-4-3-6(8)5-7/h2-5H2,1H3 |
Clé InChI |
MHNRTQQJWKLEOC-UHFFFAOYSA-N |
SMILES canonique |
CCSCCC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


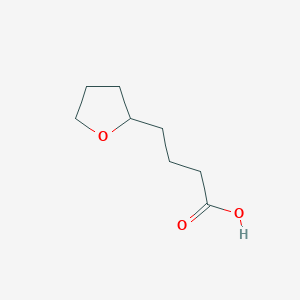
![Methyl 2-[3-(aminomethyl)cyclobutyl]acetate](/img/structure/B13614997.png)
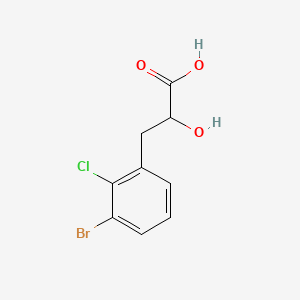
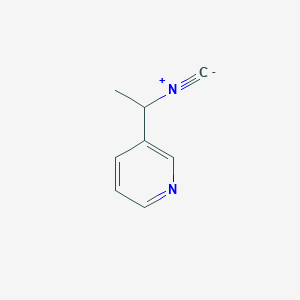
![Dimethyl[4-(piperazin-1-YL)butyl]amine](/img/structure/B13615018.png)

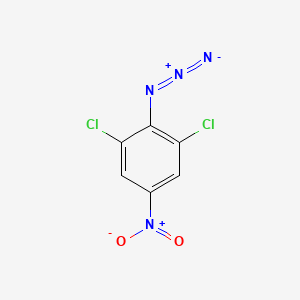
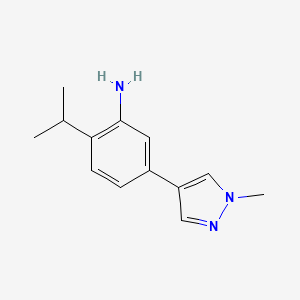
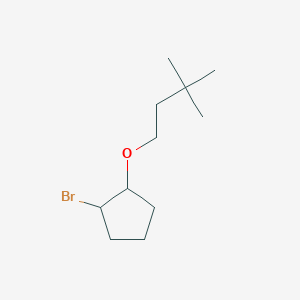

![3-Methyl-3-[2-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13615060.png)
